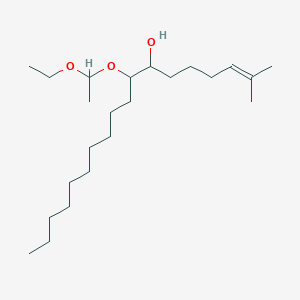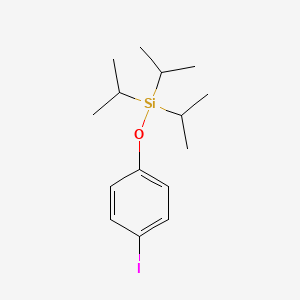
(4-Iodophenoxy)tri(propan-2-yl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Iodophenoxy)tri(propan-2-yl)silane is an organosilicon compound characterized by the presence of an iodophenoxy group attached to a tri(propan-2-yl)silane moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Iodophenoxy)tri(propan-2-yl)silane typically involves the reaction of 4-iodophenol with tri(propan-2-yl)chlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
4-Iodophenol+Tri(propan-2-yl)chlorosilane→this compound+Hydrochloric acid
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically conducted at elevated temperatures to increase the reaction rate and yield.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The phenoxy group can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding phenoxytri(propan-2-yl)silane.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution: Products depend on the nucleophile used, resulting in various substituted phenoxytri(propan-2-yl)silanes.
Oxidation: Formation of quinones or other oxidized phenoxy derivatives.
Reduction: Formation of phenoxytri(propan-2-yl)silane.
科学研究应用
(4-Iodophenoxy)tri(propan-2-yl)silane has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the preparation of silicon-based materials with unique properties.
Biology and Medicine: Potential use in the development of silicon-based drugs or as a reagent in biochemical assays.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of (4-Iodophenoxy)tri(propan-2-yl)silane in chemical reactions involves the activation of the phenoxy group and the silicon atom. The iodine atom serves as a leaving group in substitution reactions, facilitating the formation of new bonds. The tri(propan-2-yl)silane moiety provides steric hindrance, influencing the reactivity and selectivity of the compound.
相似化合物的比较
- (4-Bromophenoxy)tri(propan-2-yl)silane
- (4-Chlorophenoxy)tri(propan-2-yl)silane
- (4-Fluorophenoxy)tri(propan-2-yl)silane
Comparison:
- Reactivity: (4-Iodophenoxy)tri(propan-2-yl)silane is generally more reactive in nucleophilic substitution reactions compared to its bromine, chlorine, and fluorine analogs due to the weaker carbon-iodine bond.
- Applications: While all these compounds can be used in similar applications, the iodine derivative is often preferred for reactions requiring high reactivity.
属性
CAS 编号 |
180577-83-7 |
|---|---|
分子式 |
C15H25IOSi |
分子量 |
376.35 g/mol |
IUPAC 名称 |
(4-iodophenoxy)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C15H25IOSi/c1-11(2)18(12(3)4,13(5)6)17-15-9-7-14(16)8-10-15/h7-13H,1-6H3 |
InChI 键 |
BJZXOXCWUOIGPK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[(furan-2-ylmethyl)amino]-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14138749.png)
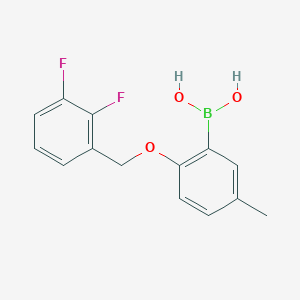
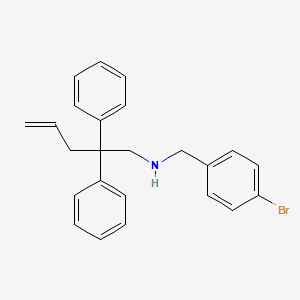
![2-(4-Chlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-thiazolidine](/img/structure/B14138771.png)

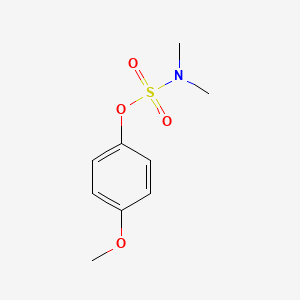
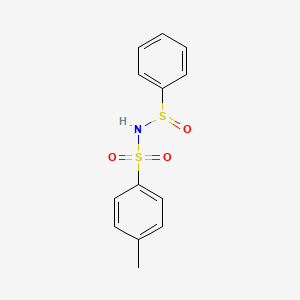
![2-{[(4-Methoxybenzyl)amino]methyl}phenol](/img/structure/B14138785.png)


![3-Butyl-3,4-dihydro-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1(2H)-quinazolineacetamide](/img/structure/B14138799.png)
